molecular formula C7H15Cl2N B3252324 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- CAS No. 2159-66-2

1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl-

Cat. No.: B3252324
CAS No.: 2159-66-2
M. Wt: 184.1 g/mol
InChI Key: RJBAVOBYNRAUEF-UHFFFAOYSA-N
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Description

1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- is an organic compound with the molecular formula C7H15Cl2N It is a derivative of propanamine, featuring two chlorine atoms and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- can be synthesized through a multi-step process involving the reaction of 3-chloropropylamine with methylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- involves large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydroxide or other strong bases.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products:

    Substitution Reactions: Products include substituted amines or alcohols.

    Oxidation Reactions: Products include amine oxides.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for potential therapeutic properties and as a building block for drug development.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as

Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N/c1-10(6-2-4-8)7-3-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBAVOBYNRAUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In accordance with the present invention, N,N-bis(3-chloropropyl)methylamine hydrochloride is reacted with a base, as for example an alkali metal carbonate such as sodium carbonate, thereby forming the free tertiary amine, N,N,-bis(3-chloropropyl) methylamine, and this tertiary amine is reacted with trimethylamine to form a mixture of the diquaternary salt, bis(3-trimethylammoniopropyl) methylamine dichloride, and the desired monoquaternary salt, 3-[N-(3-chloropropyl)methylamino]-N,N,N-trimethylpropan-1-aminium chloride; this monoquaternary salt is converted to the corresponding 3-[N-(3-chloropropyl) methylamino]-N,N,N-trimethyl-propan-1-aminium chloride hydrochloride by reaction with hydrochloric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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